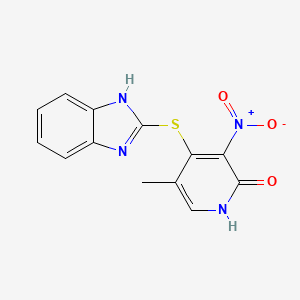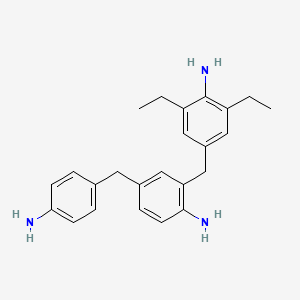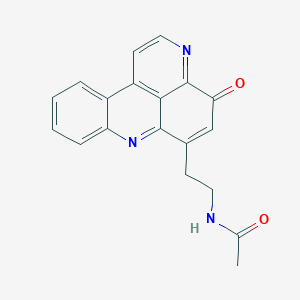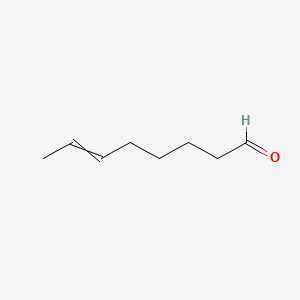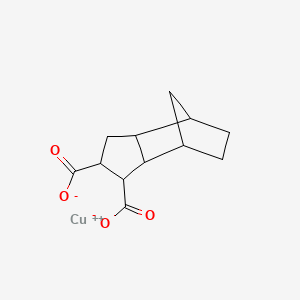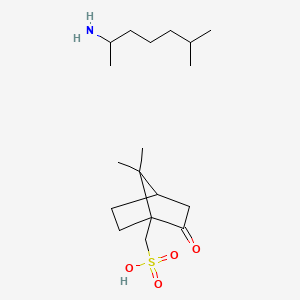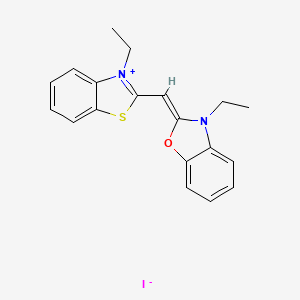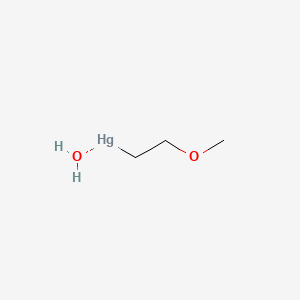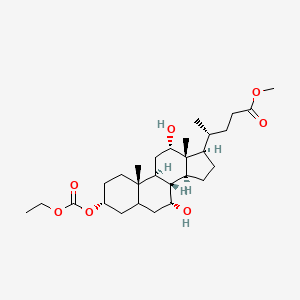
Ethyl phenyl phosphorodithiote
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl phenyl phosphorodithiote is an organophosphorus compound characterized by the presence of both ethyl and phenyl groups attached to a phosphorodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl phenyl phosphorodithiote can be synthesized through the reaction of phenyl phosphorodichloridate with ethanethiol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl phenyl phosphorodithiote undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates or phosphates.
Reduction: Reduction reactions can convert it into phosphines or other lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioates or phosphates.
Reduction: Phosphines or lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphorodithioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl phenyl phosphorodithiote has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and other phosphorus-related enzymes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the formulation of pesticides and fungicides due to its ability to inhibit certain biological processes in pests and pathogens.
Wirkmechanismus
The mechanism of action of ethyl phenyl phosphorodithiote involves the inhibition of enzymes that interact with phosphorus-containing substrates. The compound binds to the active site of these enzymes, preventing them from catalyzing their normal reactions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl phenyl phosphorothioate
- Ethyl phenyl phosphorodithioate
- Phenyl phosphorodichloridate
Comparison: Ethyl phenyl phosphorodithiote is unique in its combination of ethyl and phenyl groups attached to a phosphorodithioate moiety. This structure imparts distinct chemical properties, such as its reactivity and binding affinity to enzymes, which differentiate it from other similar compounds. For example, ethyl phenyl phosphorothioate has a similar structure but differs in its oxidation state, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
947-34-2 |
|---|---|
Molekularformel |
C10H15O2PS2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
diethoxy-phenylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O2PS2/c1-3-11-13(14,12-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
GGMCHITWDXVDCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




